3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one

HBV capsid assembly antiviral EC50

3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one (CAS 342410-97-3) is a heterocyclic small molecule belonging to the tetrahydrocyclopenta[c]pyrrol-1-one class, characterized by a fused cyclopentane–pyrrolinone bicyclic core bearing an ethoxy substituent at the 3-position. Its molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B12871354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCOC1=NC(=O)C2C1CCC2
InChIInChI=1S/C9H13NO2/c1-2-12-9-7-5-3-4-6(7)8(11)10-9/h6-7H,2-5H2,1H3
InChIKeyIGDSEUZRPWUCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one: Chemical Identity & Core Structural Profile for Procurement Screening


3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one (CAS 342410-97-3) is a heterocyclic small molecule belonging to the tetrahydrocyclopenta[c]pyrrol-1-one class, characterized by a fused cyclopentane–pyrrolinone bicyclic core bearing an ethoxy substituent at the 3-position . Its molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol . The compound is catalogued by multiple chemical suppliers primarily as a research intermediate, with documented interest in cyclopenta[c]pyrrole scaffolds for antiviral and enzyme-inhibition programs [1].

Why Procurement of 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one Cannot Rely on Generic In-Class Replacement


Tetrahydrocyclopenta[c]pyrrole derivatives exhibit widely divergent biological and physicochemical profiles depending on ring saturation, N-substitution, and the nature of the exocyclic group at the 3-position [1]. The 3-ethoxy-1-one variant described here incorporates a cyclic imidate-like motif (O–C=N) that distinguishes it from the more common 1,3-dione, fully saturated octahydro, or 3-alkoxycarbonyl analogs [2]. Published SAR around the cyclopenta[c]pyrrole core demonstrates that even small substituent changes at the 3-position can shift activity by orders of magnitude — for example, trifluoromethyl vs. methyl vs. cyclopropyl modifications alter anti-HBV EC₅₀ values from 77 nM to >1 µM [1]. Consequently, an apparently similar cyclopenta[c]pyrrole building block cannot be assumed to replicate the reactivity, pharmacokinetic, or target-engagement properties of the 3-ethoxy-1-one congener without direct experimental validation.

Head-to-Head & Class-Level Quantitative Differentiation Evidence for 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one


In Vitro Anti-HBV Potency: Cyclopenta[c]pyrrole Core vs. Clinical Benchmark AB-506

Functionalized tetrahydrocyclopenta[c]pyrroles have been identified as potent HBV capsid assembly modulators. The clinical candidate AB-506, which bears a tetrahydrocyclopenta[c]pyrrole core, demonstrated an EC₅₀ of 77 nM in a HepDE19 rcDNA inhibition assay [1]. While no direct head-to-head data exist for the 3-ethoxy-1-one analog, the core scaffold's validated antiviral mechanism provides class-level inference that procurement of this analog could serve as a comparator or intermediate for structure-activity relationship (SAR) exploration in the same target space. Ring modifications that yielded compounds with EC₅₀ values ranging from 77 nM to >1 µM underscore the sensitivity of this scaffold to substituent variation [1].

HBV capsid assembly antiviral EC50

Enzyme Inhibition Potency of a Diphenyl-Tetrahydrocyclopenta[c]pyrrole Analog Against COX-2

A 1,3-diphenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole derivative was reported to inhibit prostaglandin G/H synthase 2 (COX-2) with an IC₅₀ of 0.700 nM in a mouse macrophage assay [1]. This indicates that the cyclopenta[c]pyrrole scaffold can support picomolar enzyme inhibition when appropriately decorated. The unsubstituted 3-ethoxy-1-one analog lacks the phenyl substituents that contributed to this activity and cannot be directly compared; however, the data demonstrate the intrinsic capability of the scaffold to engage biological targets with high affinity.

COX-2 inhibition anti-inflammatory IC50

Pharmacokinetic Optimization Potential: Oral Exposure and Half-Life Gains via Core Modification

Optimization of the clinical candidate AB-506 through tetrahydrocyclopenta[c]pyrrole core modification resulted in dramatic improvements in oral exposure and half-life, enabling multi-log₁₀ reductions in serum HBV DNA following once-daily oral dosing in a preclinical model [1]. The specific 3-ethoxy substituent may influence log D, hydrogen-bond acceptor count, and metabolic soft spots (e.g., O-dealkylation) relative to the optimized clinical leads. No direct PK data exist for the 3-ethoxy-1-one compound, but the class-level observation that core modifications profoundly affect oral PK supports its evaluation as a PK-modulating building block.

oral bioavailability half-life pharmacokinetics

Cyclic Imidate Reactivity vs. 1,3-Dione or Octahydro Analogs

The 3-ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one structure features a cyclic imidate (O–C=N) functional group, which is chemically distinct from the 1,3-dione (imide, CAS 5763-44-0) and fully saturated octahydrocyclopenta[c]pyrrole scaffolds commonly used as pharmaceutical intermediates . Cyclic imidates are known to undergo selective nucleophilic ring-opening, rearrangement, and hydrolysis reactions that are not accessible to the dione or octahydro analogs [1]. This unique functionality positions the 3-ethoxy-1-one compound as a differentiated synthetic intermediate for constructing N-, O-, or C-substituted cyclopenta[c]pyrrole derivatives that cannot be accessed from the imide or saturated amine precursors.

cyclic imidate synthetic intermediate chemoselectivity

Recommended Deployment Scenarios for 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one Based on Quantitative Evidence


HBV Capsid Assembly Modulator SAR Exploration

The tetrahydrocyclopenta[c]pyrrole scaffold is clinically validated for HBV capsid inhibition, with core modifications producing EC₅₀ values spanning from 77 nM to >1 µM [1]. The 3-ethoxy-1-one analog can be deployed as a structurally distinct comparator in SAR libraries aimed at mapping the pharmacophoric requirements for antiviral potency and selectivity. Its procurement enables systematic exploration of O-alkyl substitution at the 3-position, a vector that has not been fully interrogated in the published anti-HBV series.

Cyclic Imidate-Based Diversification for Library Synthesis

The O–C=N imidate functionality of the 3-ethoxy-1-one scaffold permits chemoselective reactions — nucleophilic addition, ring-opening, and hydrolysis — that are inaccessible using the 1,3-dione or octahydro analogs [1][2]. This compound is best utilized as a key intermediate for generating structurally diverse cyclopenta[c]pyrrole libraries via the imidate handle, enabling medicinal chemists to access N-alkyl, O-alkyl, and rearrangement products from a single precursor.

Pharmacokinetic Probe for Oral Exposure Optimization Programs

Core modification of the tetrahydrocyclopenta[c]pyrrole scaffold has been shown to dramatically improve oral exposure and half-life in preclinical models [1]. The 3-ethoxy substituent alters hydrogen-bonding capacity and lipophilicity compared to the clinical lead structures, making this compound a rational candidate for parallel PK screening in cyclopenta[c]pyrrole-based drug discovery programs seeking to balance potency with oral bioavailability.

Enzyme Inhibitor Discovery: Scaffold-Hopping from Validated COX-2 Chemotypes

The demonstration that a 1,3-diaryl-tetrahydrocyclopenta[c]pyrrole achieves picomolar COX-2 inhibition [1] establishes the scaffold's potential for target engagement. The 3-ethoxy-1-one compound can serve as a structurally simplified starting point for fragment-based or scaffold-hopping approaches, where the ethoxy group provides a modifiable handle for introducing substituents that mimic the aryl pharmacophore in a more synthetically tractable format.

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